3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-23-6-8-24(9-7-23)17(15-5-10-29-14-15)13-22-21(25)16-11-18(26-2)20(28-4)19(12-16)27-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDHJWDWMNWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 2: Functional Group Impact on Properties
Preparation Methods
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using thionyl chloride (SOCl₂), a method widely employed for acyl chloride formation.
Procedure :
- 3,4,5-Trimethoxybenzoic acid (159 g, 0.75 mol) is suspended in dichloromethane (150 mL) with pyridine (6 mL) as a catalyst.
- Thionyl chloride (45 mL) is added dropwise under reflux (30°C, 5 hours).
- Excess reagents are removed via vacuum distillation, yielding the acyl chloride as a residual solid.
Key Data :
- Yield: >90% (reported for analogous reactions).
- Characterization: ¹H NMR (CDCl₃) δ 7.06 (s, 2H), 3.92 (s, 6H), 3.91 (s, 3H).
Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethylamine
Thiophen-3-yl Ethanol Intermediate
Adapting methods from 2-thiophene ethylamine synthesis, thiophen-3-yl ethanol can be prepared via Friedel-Crafts acetylation followed by reduction:
- Acetylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to yield 3-acetylthiophene.
- Reduction : Sodium borohydride reduces the ketone to thiophen-3-yl ethanol.
Challenges :
Ammonolysis to Ethylamine
Thiophen-3-yl ethanol undergoes ammonolysis under pressurized conditions to form thiophen-3-yl ethylamine:
Amide Bond Formation
The final coupling reaction involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine:
Procedure :
- The acyl chloride (1 eq) is dissolved in anhydrous dichloromethane.
- The amine (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.
- The reaction proceeds at room temperature for 12 hours.
Workup :
- The mixture is washed with NaHCO₃ (5%) and brine.
- The organic layer is dried (Na₂SO₄) and concentrated.
- Recrystallization from ethanol yields the pure product.
Key Data :
- Yield: 60–75% (similar to Hoffman rearrangement yields in trimethoxybenzamide synthesis).
- LCMS: m/z 398 (M⁺).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the ethylamine impede nucleophilic attack during amide formation. Using HOBt/DIC coupling agents may improve efficiency.
- Purification : Silica gel chromatography (EtOAc/hexanes, 4:1) effectively separates the product from unreacted amine.
- Scalability : Batch-wise ammonolysis and continuous distillation mitigate safety risks in large-scale production.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the 3,4,5-trimethoxybenzoyl chloride core, followed by coupling with the secondary amine containing the 4-methylpiperazine and thiophen-3-yl groups. Use coupling agents like HBTU or EDCI to facilitate amide bond formation .
- Reaction Optimization : Employ polar aprotic solvents (e.g., THF or DMF) under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product. Confirm purity via NMR (¹H/¹³C) and HRMS .
Basic: Which characterization techniques are critical for validating the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., integration ratios for methoxy groups at δ 3.8–4.0 ppm and aromatic protons from the thiophene/benzamide moieties). ¹³C NMR verifies carbonyl (C=O) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass (e.g., [M+H]⁺) to confirm molecular formula. Discrepancies >3 ppm suggest impurities or incorrect intermediates .
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylpiperazine and thiophen-3-yl groups in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with (a) modified piperazine substituents (e.g., ethylpiperazine, ) and (b) thiophene replacements (e.g., furan or phenyl). Use parallel synthesis to expedite library generation .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., Candida albicans for antifungal activity). Compare IC₅₀ or MIC values to establish trends .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the piperazine/thiophene groups and active sites (e.g., ATP-binding pockets) .
Advanced: What experimental approaches are used to resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
- Dose-Response Curves : Use 8–12 concentration points to calculate precise EC₅₀ values and avoid false negatives from threshold effects .
- Orthogonal Validation : Confirm activity with complementary assays (e.g., fluorescence-based ATPase assays vs. radiolabeled binding assays) .
Advanced: How can researchers investigate the compound’s potential multi-target interactions (e.g., enzymes and receptors)?
Methodological Answer:
- Broad-Screen Profiling : Utilize panels like Eurofins’ SafetyScreen44 or kinase profiling services to assess off-target binding. Prioritize targets with <50% inhibition at 10 µM .
- Thermodynamic Binding Studies : Perform isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry for primary targets (e.g., serotonin receptors) .
- Functional Assays : For receptor targets, measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Advanced: What strategies mitigate challenges in synthesizing and stabilizing the thiophene-ethylpiperazine linkage?
Methodological Answer:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during thiophene coupling. Deprotect with TFA post-synthesis .
- Stabilization : Store the compound under argon at –20°C to prevent oxidation of the thiophene ring. Add antioxidants (e.g., BHT) to solutions for long-term stability .
- Quality Control : Monitor degradation via HPLC-DAD at λ = 254 nm; degradation products often show earlier retention times .
Basic: Which in vitro models are appropriate for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells incubated with 1–100 µM compound for 24–72 hours. Measure ALT/AST release via ELISA .
- Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology or FLIPR assays .
- Cytotoxicity : Screen against normal human fibroblasts (e.g., MRC-5) with MTT assays to determine selectivity indices (IC₅₀ tumor cells / IC₅₀ normal cells) .
Advanced: How can researchers elucidate the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., demethylation of methoxy groups) via LC-MS/MS .
- Stable Isotope Tracing : Synthesize a deuterated analog (e.g., CD₃ for methoxy groups) to track metabolic sites .
- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorescent substrates (e.g., P450-Glo) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
